

4-Methoxy Fenretinide-13C,d3: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Methoxy Fenretinide-13C,d3

Cat. No.: B15559903

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Introduction

4-Methoxy Fenretinide-13C,d3 is a stable isotope-labeled derivative of 4-Methoxy Fenretinide (MPR), a major metabolite of the synthetic retinoid Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR). Fenretinide has been extensively investigated for its potential as a chemopreventive and therapeutic agent in various cancers and metabolic diseases. Due to its isotopic labeling, **4-Methoxy Fenretinide-13C,d3** serves as an invaluable internal standard for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic profiling of fenretinide and its metabolites using mass spectrometry-based methods. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its analysis, a plausible synthetic route, and visualization of relevant biological pathways and analytical workflows.

Core Chemical Properties

The fundamental chemical and physical properties of **4-Methoxy Fenretinide-13C,d3** are summarized in the table below. This data is critical for its application as an analytical standard.

Property	Value
Molecular Formula	^{13}C C ₂₆ D ₃ H ₃₂ N O ₂
Molecular Weight	409.58 g/mol
Appearance	Pale yellow to light yellow solid
Purity (HPLC)	>95%
Isotopic Purity	>95%
Solubility	Slightly soluble in Chloroform and Ethyl Acetate
Storage Conditions	-20°C, inert atmosphere, protected from light
Unlabeled CAS Number	79965-10-9

Experimental Protocols

Plausible Synthesis of 4-Methoxy Fenretinide

While a specific protocol for the isotopically labeled variant is proprietary, a general synthetic methodology for similar retinamides can be adapted. The synthesis would involve the coupling of all-trans-retinoic acid with an isotopically labeled analog of 4-methoxyaniline.

Reaction Scheme:

All-trans-retinoic acid + 4-methoxy-d₃-aniline-¹³C₆ → **4-Methoxy Fenretinide-13C,d₃**

Materials:

- all-trans-Retinoic Acid (ATRA)
- 4-methoxy-d₃-aniline-¹³C₆
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- 4-Dimethylaminopyridine (DMAP)
- Triethylamine (TEA)

- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)

Procedure:

- Dissolve all-trans-retinoic acid in a mixture of DCM and a small amount of DMF.
- To this solution, add TEA and DMAP.
- In a separate vessel, dissolve 4-methoxy-d3-aniline-¹³C₆ in DCM.
- Add the aniline solution to the retinoic acid mixture.
- Slowly add a solution of EDCI in DCM to the reaction mixture at 0°C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the organic layer.
- Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **4-Methoxy Fenretinide-13C,d3**.

Quantitative Analysis by LC-MS/MS

This protocol describes a validated method for the quantification of fenretinide and its metabolites, including 4-Methoxy Fenretinide, in human plasma, for which **4-Methoxy Fenretinide-13C,d3** would be an ideal internal standard.[1]

a. Sample Preparation (Protein Precipitation):[1]

- To 100 µL of human plasma, add 10 µL of the internal standard working solution (**4-Methoxy Fenretinide-13C,d3** in ethanol).[1]

- Add 300 μ L of cold ethanol to precipitate proteins.[\[1\]](#)
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

b. HPLC Conditions:[\[1\]](#)

- Column: Zorbax SB-C18, 3.5 μ m, 50 x 2.1 mm[\[1\]](#)
- Mobile Phase A: 0.1% formic acid in water[\[1\]](#)
- Mobile Phase B: Acetonitrile[\[1\]](#)
- Flow Rate: 0.5 mL/min[\[1\]](#)
- Gradient Elution: A suitable gradient is run to separate the analytes.[\[1\]](#)
- Injection Volume: 3 μ L[\[1\]](#)

c. Mass Spectrometry Conditions:[\[1\]](#)

- Ionization Mode: Electrospray Ionization (ESI), positive mode[\[1\]](#)
- Detection Mode: Multiple Reaction Monitoring (MRM)[\[1\]](#)
- MRM Transitions:
 - Fenretinide (4-HPR): To be determined based on instrumentation
 - 4-Methoxy Fenretinide (MPR): To be determined based on instrumentation
 - 4-oxo-Fenretinide: To be determined based on instrumentation

- **4-Methoxy Fenretinide-13C,d3** (Internal Standard): To be determined based on instrumentation and isotopic labeling pattern

NMR Spectroscopy for Structural Confirmation

NMR is used to confirm the structure of the synthesized compound.

a. Sample Preparation:

- Dissolve 5-10 mg of **4-Methoxy Fenretinide-13C,d3** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

b. Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

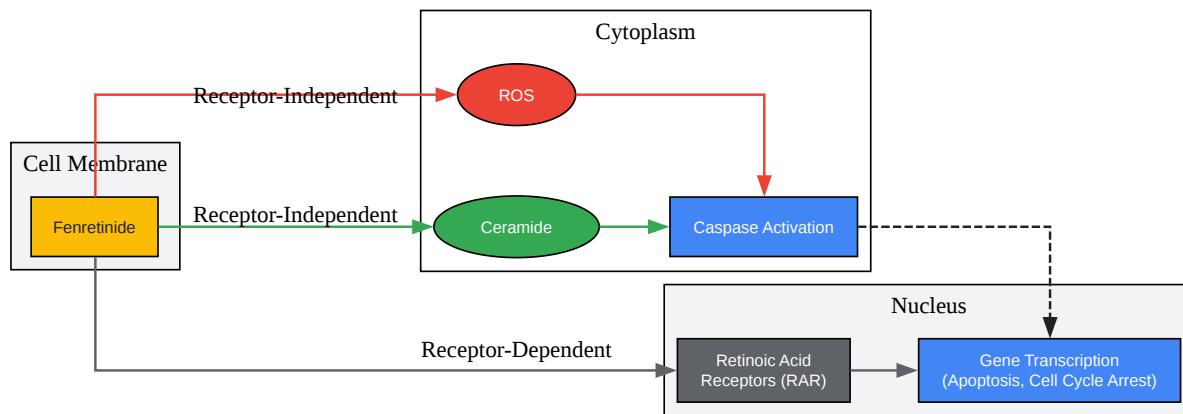
Experiments:

- ^1H NMR: To determine the proton environment.
- ^{13}C NMR: To identify all carbon atoms, with enhanced signals for the ^{13}C -labeled positions.
- 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.

Visualizations

Signaling Pathways of Fenretinide

The parent compound, fenretinide, exerts its biological effects through multiple signaling pathways. 4-Methoxy Fenretinide is a key metabolite in this process.

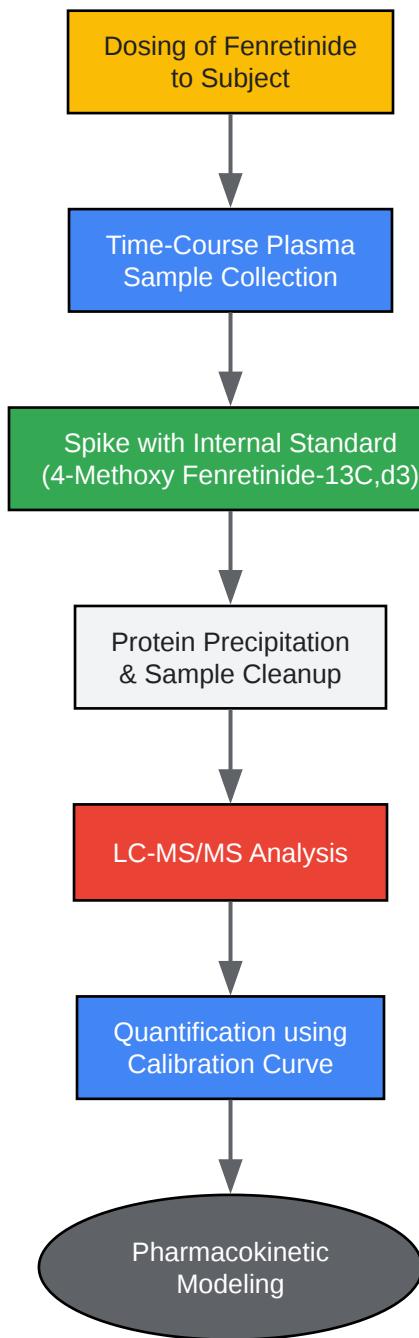


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Caption: Fenretinide's dual mechanism of action.

Experimental Workflow for Pharmacokinetic Analysis

This diagram illustrates the typical workflow for a pharmacokinetic study where **4-Methoxy Fenretinide-13C,d3** is used as an internal standard.



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Caption: Bioanalytical workflow for fenretinide PK studies.

Conclusion

4-Methoxy Fenretinide-13C,d3 is a crucial tool for the accurate and precise quantification of fenretinide and its metabolites in complex biological matrices. Its well-defined chemical

properties and use as an internal standard in validated LC-MS/MS methods are essential for advancing the clinical development of fenretinide. The provided protocols and diagrams serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical analytics.

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References

- 1. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
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